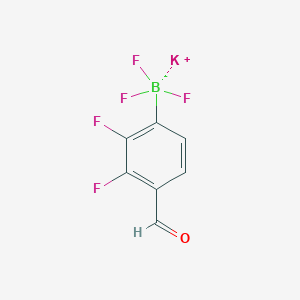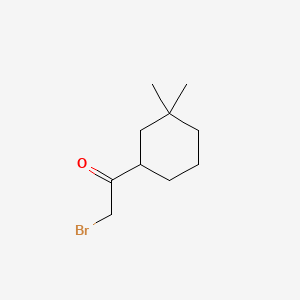![molecular formula C11H22Cl2N2O B15297542 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1,9-Diazaspiro[55]undecan-1-yl}ethan-1-one dihydrochloride is a chemical compound with a unique spirocyclic structure
Métodos De Preparación
The synthesis of 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride typically involves the following steps:
Formation of the spirocyclic core: The spirocyclic structure is formed through a cyclization reaction involving appropriate precursors.
Introduction of the ethanone group: The ethanone group is introduced via an acylation reaction.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms or the ethanone group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one: Similar spirocyclic structure but different substitution pattern.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom in the spirocyclic ring.
1,4-Diazaspiro[5.5]undecan-3-one: Different position of the carbonyl group in the spirocyclic ring.
The uniqueness of 1-{1,9-Diazaspiro[5
Propiedades
Fórmula molecular |
C11H22Cl2N2O |
|---|---|
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C11H20N2O.2ClH/c1-10(14)13-9-3-2-4-11(13)5-7-12-8-6-11;;/h12H,2-9H2,1H3;2*1H |
Clave InChI |
QLIARDZNTOCYAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCCC12CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


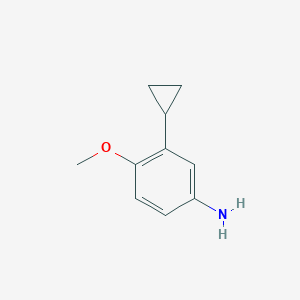
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
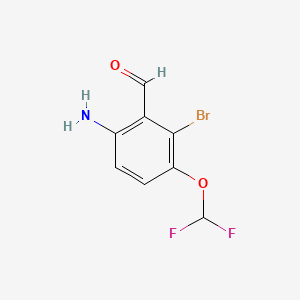
![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
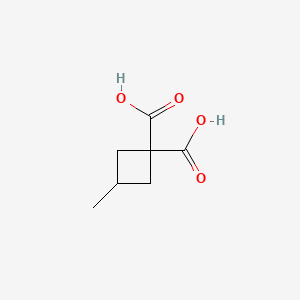
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)

![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)
![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
